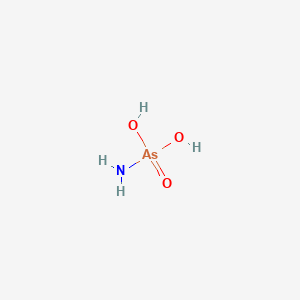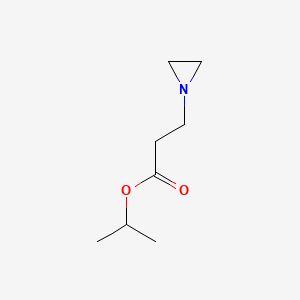
1-Aziridinepropionic acid, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridinepropionic acid, isopropyl ester is an organic compound with the molecular formula C8H15NO2. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and isopropyl ester, which is commonly used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Aziridinepropionic acid, isopropyl ester can be synthesized through the esterification of 1-aziridinepropionic acid with isopropanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Aziridinepropionic acid, isopropyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Polymerization: The compound can undergo ring-opening polymerization to form polyamines, which have applications in materials science.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Polymerization: The polymerization process can be initiated by cationic or anionic catalysts, depending on the desired polymer structure.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.
Polymerization: Polyamines with various structures and properties.
Applications De Recherche Scientifique
1-Aziridinepropionic acid, isopropyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Aziridinepropionic acid, isopropyl ester involves the nucleophilic ring opening of the aziridine ring. This reaction can be catalyzed by Lewis acids or other activating agents, leading to the formation of reactive intermediates that can further react with various nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Aziridinepropanoic acid: A derivative of aziridine with a propanoic acid group.
Propriétés
Numéro CAS |
23693-83-6 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
propan-2-yl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C8H15NO2/c1-7(2)11-8(10)3-4-9-5-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
HBFJDSDDZWBGGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


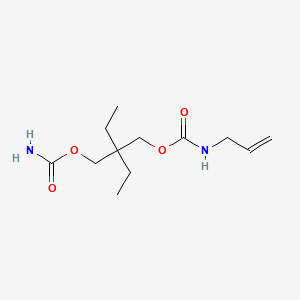
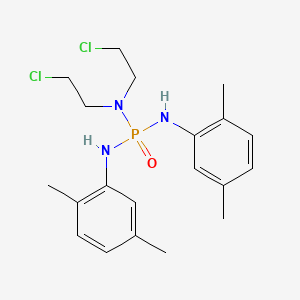
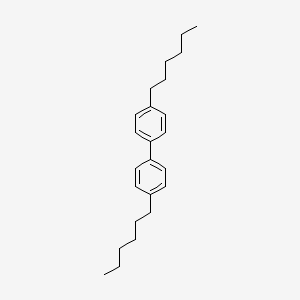
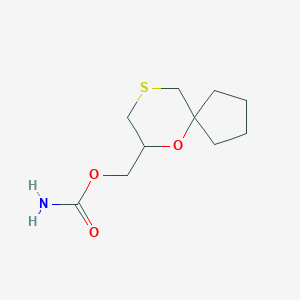
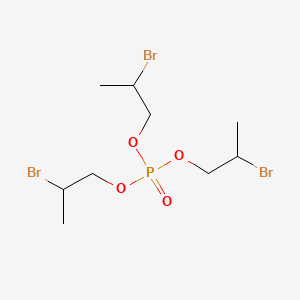
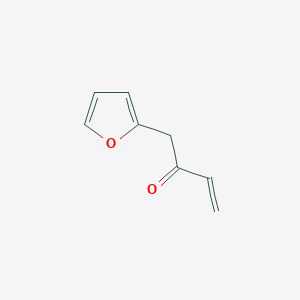
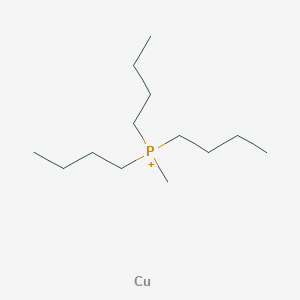
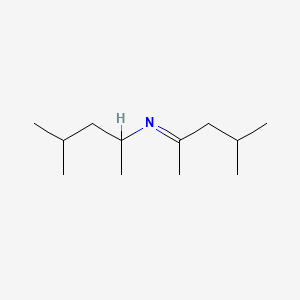
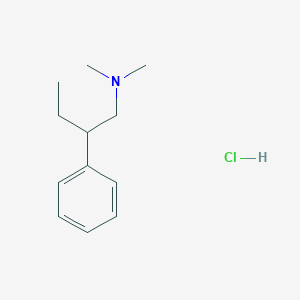
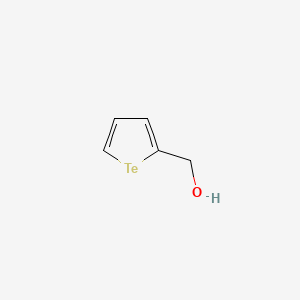
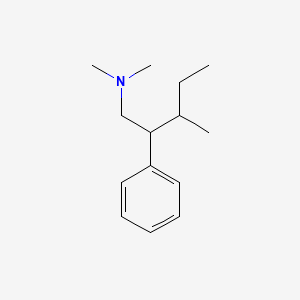
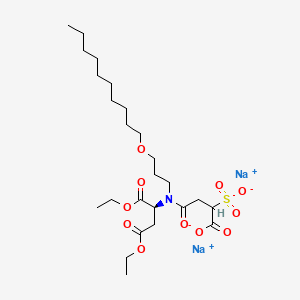
![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
